molecular formula C17H26O2 B13140258 Methyl 2,4,6-tri(propan-2-yl)benzoate CAS No. 57198-98-8

Methyl 2,4,6-tri(propan-2-yl)benzoate

Katalognummer: B13140258
CAS-Nummer: 57198-98-8
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: WZVOWLNFGMGYQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,4,6-tri(propan-2-yl)benzoate: is an organic compound with the molecular formula C16H26O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by isopropyl groups, and the carboxyl group is esterified with methanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4,6-tri(propan-2-yl)benzoate typically involves the esterification of 2,4,6-tri(propan-2-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2,4,6-tri(propan-2-yl)benzoic acid+methanolacid catalystmethyl 2,4,6-tri(propan-2-yl)benzoate+water\text{2,4,6-tri(propan-2-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,4,6-tri(propan-2-yl)benzoic acid+methanolacid catalyst​methyl 2,4,6-tri(propan-2-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4,6-tri(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: 2,4,6-tri(propan-2-yl)benzoic acid

    Reduction: 2,4,6-tri(propan-2-yl)benzyl alcohol

    Substitution: Various halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Methyl 2,4,6-tri(propan-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2,4,6-tri(propan-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl groups and ester functionality contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2,4,6-trimethylbenzoate
  • Methyl 2,4,6-tri(tert-butyl)benzoate
  • Methyl 2,4,6-triethylbenzoate

Uniqueness

Methyl 2,4,6-tri(propan-2-yl)benzoate is unique due to the presence of three isopropyl groups, which provide steric hindrance and influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Eigenschaften

CAS-Nummer

57198-98-8

Molekularformel

C17H26O2

Molekulargewicht

262.4 g/mol

IUPAC-Name

methyl 2,4,6-tri(propan-2-yl)benzoate

InChI

InChI=1S/C17H26O2/c1-10(2)13-8-14(11(3)4)16(17(18)19-7)15(9-13)12(5)6/h8-12H,1-7H3

InChI-Schlüssel

WZVOWLNFGMGYQQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)OC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.